N1-cyclopropyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of cyclopropene analogues of ceramide, specifically targeting the inhibition of dihydroceramide desaturase, has been explored in research. The synthesis process involves the creation of key intermediates through the addition of organolithium compounds to Garner's aldehyde or its enantiomer. These intermediates are then transformed into the desired final products through TMSTf-induced cleavage of protecting groups and N-acylation under specific conditions. An alternative deprotection method for N-Boc is also reported, which leads to the cyclopropene analogue of sphingosine, which upon acylation, yields GT11, a competitive inhibitor of dihydroceramide desaturase with a Ki of 6 µM .
Molecular Structure Analysis
The molecular structure of the cyclopropene analogues is characterized by variations in the cyclopropene ring, the N-acyl chain length, the configuration of the stereocenters, and the hydroxyl group at C1. The relative configurations of some diastereomerically pure oxazolidines, which are key intermediates in the synthesis, have been determined by X-ray crystallography . These structural variations are critical as they influence the inhibitory potency of the compounds against dihydroceramide desaturase.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these cyclopropene analogues include the addition of organolithium reagents, transesterification in a basic medium, and mild cleavage of N,O-isopropylidene cyclic acetal. The final products can undergo further reactions, such as acylation to form GT11. Additionally, the reduction of N-acyloxazolidinones with LiBH4 can yield enantiomerically pure derivatives of 3-hydroxymethylcyclopropene, which can further react via syn-addition with reagents like MeMgCl or vinylMgCl in the presence of catalytic CuI .
Physical and Chemical Properties Analysis
The physical and chemical properties of the cyclopropene analogues are influenced by their molecular structure. The analogues with N-hexanoyl and N-decanoyl moieties showed similar potencies in inhibiting dihydroceramide desaturase with IC50 values of 13 and 31 µM, respectively. The method for resolving cyclopropene carboxylic acids indicates that the physical properties such as Rf values can vary significantly, allowing for the separation of diastereomers through flash chromatography. The ease of separation suggests notable differences in physical properties between diastereomers .
Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-N’-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell proliferation and division .
Mode of Action
The compound interacts with CDK2, potentially inhibiting its activity . This interaction could lead to the disruption of the cell cycle, preventing the cell from dividing and proliferating . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating . The downstream effects of this disruption can include apoptosis or programmed cell death .
Result of Action
The result of the compound’s action is the potential inhibition of cell division and proliferation . This could lead to the death of the cell through apoptosis . This mechanism of action suggests potential applications in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
properties
IUPAC Name |
N-cyclopropyl-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-10-3-6-12(18-7-2-8-23(18,21)22)9-13(10)17-15(20)14(19)16-11-4-5-11/h3,6,9,11H,2,4-5,7-8H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHBSQHVYCGNDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopropyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.